molecular formula C8H8N2O B1278192 3-Amino-5-methoxybenzonitrile CAS No. 269411-71-4

3-Amino-5-methoxybenzonitrile

Cat. No. B1278192
M. Wt: 148.16 g/mol
InChI Key: FFTOQOKMASMDFH-UHFFFAOYSA-N
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Description

3-Amino-5-methoxybenzonitrile is a compound that can be associated with various synthetic pathways and structural analyses in the field of organic chemistry. Although the provided papers do not directly discuss 3-Amino-5-methoxybenzonitrile, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and characterization.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and the use of catalysts in aqueous media, as seen in the synthesis of 3-Amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles . This suggests that similar conditions could potentially be applied to synthesize 3-Amino-5-methoxybenzonitrile. Additionally, the use of malononitrile and methoxybenzaldehyde in the synthesis of other amino-substituted benzonitriles indicates that these reagents could be part of a synthetic route for 3-Amino-5-methoxybenzonitrile .

Molecular Structure Analysis

X-ray diffraction techniques are commonly used to determine the molecular structure of such compounds . The molecular structure of 3-Amino-5-methoxybenzonitrile could be similarly elucidated, providing insights into its conformation and electronic distribution. Density functional theory (DFT) calculations, as performed for 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, could also be used to optimize the structure of 3-Amino-5-methoxybenzonitrile .

Chemical Reactions Analysis

The reactivity of the amino and nitrile groups in related compounds suggests that 3-Amino-5-methoxybenzonitrile could undergo various chemical reactions, such as forming Schiff bases when reacted with aldehydes . The presence of the methoxy group could influence the electronic properties of the molecule and thus its reactivity in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-5-methoxybenzonitrile can be inferred from related compounds. For instance, the amino group's pyramidal character in 4-aminobenzonitriles affects the molecular packing and crystal structure . The intermolecular hydrogen bonding patterns observed in amino analogs of bisbenzonitriles could also be relevant for understanding the solid-state properties of 3-Amino-5-methoxybenzonitrile .

Scientific Research Applications

Corrosion Inhibition

3-Amino-5-methoxybenzonitrile and its derivatives have been studied for their potential as corrosion inhibitors. Research conducted by Verma, Quraishi, and Singh (2015) on 2-aminobenzene-1,3-dicarbonitriles derivatives, closely related to 3-Amino-5-methoxybenzonitrile, demonstrated their effectiveness in inhibiting corrosion of mild steel in acidic environments. These compounds were found to be mixed-type inhibitors, adhering to the metal surface and forming a protective layer (Verma, Quraishi, & Singh, 2015).

Biological and Medical Research

Govindharaju et al. (2019) explored the use of 2-aminobenzonitrile, a structural analog of 3-Amino-5-methoxybenzonitrile, in the synthesis and biological evaluation of a binuclear bridged Cr(III) complex. This complex exhibited potential antimicrobial activity and antioxidant properties, indicating the relevance of these compounds in medical and biological research (Govindharaju et al., 2019).

Chemical Synthesis

The compound has also been used in the synthesis of other chemicals. For instance, Jin et al. (2005) employed a derivative in the synthesis of Gefitinib, a medication used in cancer treatment (Jin et al., 2005). Additionally, Hui (2012) used 4-methoxybenzonitrile, closely related to 3-Amino-5-methoxybenzonitrile, in the synthesis of high-performance energetic materials (Hui, 2012).

Herbicide Resistance

Stalker, McBride, and Malyj (1988) demonstrated the use of a benzonitrile derivative in creating herbicide-resistant transgenic plants. This research highlights the potential agricultural applications of benzonitrile derivatives in developing crops resistant to certain herbicides (Stalker, McBride, & Malyj, 1988).

Safety And Hazards

The safety information for 3-Amino-5-methoxybenzonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

3-amino-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTOQOKMASMDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444602
Record name 3-Amino-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-methoxybenzonitrile

CAS RN

269411-71-4
Record name 3-Amino-5-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269411-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Shimoda, T Yamasaki, M Fujinaga… - Journal of Medicinal …, 2016 - ACS Publications
… A mixture of 3-amino-5-methoxybenzonitrile (296 mg, 2 mmol), ethanol (6 mL), and 42% aqueous tetrafluoroboric acid (1.4 mL) was stirred at −5 C in an ice–salt bath. A solution of …
Number of citations: 5 pubs.acs.org

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